molecular formula C9H15N3O3 B1242022 N-Diazoacetylnorleucine methyl ester

N-Diazoacetylnorleucine methyl ester

Cat. No.: B1242022
M. Wt: 213.23 g/mol
InChI Key: GZUCPCIYJMTPIU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Diazo Compound Chemistry

N-Diazoacetylnorleucine methyl ester belongs to the family of diazo compounds, which are organic molecules featuring a distinctive functional group consisting of two linked nitrogen atoms (N₂) attached to a carbon atom (R₂C=N₂). nih.gov The first diazo compound, diazomethane (B1218177), was discovered in 1894. nih.govraineslab.com While simple diazoalkanes like diazomethane are often highly reactive and can be toxic, making them unsuitable for biological systems, "stabilized" diazo compounds have been developed for widespread use in chemical biology. nih.govraineslab.com

This stability is achieved by placing the diazo group adjacent to an electron-withdrawing group, such as a carbonyl group, which delocalizes the electrons on the carbon atom, reducing its basicity. nih.govraineslab.com This structural feature makes the compound less prone to non-specific reactions. The reactivity of diazo compounds can be tuned, giving them a versatility that is highly valued in biochemical studies. nih.govnih.govacs.org They can participate in various chemical transformations, including 1,3-dipolar cycloadditions and the alkylation of carboxylic acids. nih.govacs.org The presence of diazo groups in some natural products highlights their potential for metabolic stability and utility within a biological context. nih.govnih.govresearchgate.net

CharacteristicDescriptionSignificance
Functional GroupContains a R₂C=N₂ group.Provides unique reactivity for chemical transformations. nih.gov
ReactivityTunable based on adjacent chemical groups. Can participate in cycloadditions, carbene insertions, and alkylations. nih.govresearchgate.netAllows for a broad range of applications, from protein modification to serving as chemical probes. nih.govacs.orgresearchgate.net
Stability"Stabilized" diazo compounds (e.g., α-diazocarbonyls) have reduced basicity and are compatible with biological systems.Enables their use in complex biological environments like living cells. nih.govraineslab.com
ChemoselectivityCan react selectively with specific functional groups even in the presence of other reactive groups. nih.govnih.govCrucial for targeted labeling and modification of biomolecules like proteins and nucleic acids. researchgate.net

Overview of Ester Derivatives in Chemical Research

The methyl ester component of this compound is critical to its function as a research probe. Ester derivatives are frequently employed in medicinal chemistry and molecular imaging to modify the properties of a molecule. nih.gov For instance, converting a molecule to a more lipophilic ester derivative can enhance its ability to permeate cell membranes. nih.gov Once inside the cell, ubiquitous enzymes called esterases can cleave the ester group, releasing the active form of the molecule. nih.gov

In the context of research probes, ester groups can serve several purposes:

Masking reactive groups: The ester can cap a reactive carboxylic acid, preventing it from engaging in reactions until it is cleaved by a target enzyme. chemrxiv.orgchemrxiv.org

Improving stability: Certain ester configurations can be designed to be resistant to hydrolysis, ensuring the probe remains intact until it reaches its intended target. chemrxiv.orgchemrxiv.org

Acting as a recognition element: The ester itself can be part of the structure recognized by the target enzyme, contributing to the specificity of the probe. tandfonline.comnih.gov

The methyl ester in this compound makes the molecule resemble the natural substrates of certain proteases, facilitating its entry into the enzyme's active site.

Historical Development of its Application in Enzyme Studies

The use of diazo-containing amino acid analogues as covalent inhibitors of enzymes has been a long-standing strategy in biochemistry. nih.gov One of the earliest and most specific applications of this compound was reported in 1970 in a study on its inhibition of cathepsin D. nih.gov Cathepsin D is an aspartic protease, a class of enzymes that are crucial in various physiological processes. The research demonstrated that this compound acts as an inhibitor of this enzyme, paving the way for its use in studying the mechanism of this and other related proteases. nih.gov This early work established the compound as a valuable tool for inactivating specific enzymes to probe their function.

Significance as a Research Probe in Biochemistry

This compound functions as an activity-based probe and an irreversible inhibitor, primarily for aspartic proteases. Its significance as a research tool is rooted in its mechanism of action. The compound is designed to mimic a peptide substrate. Upon binding to the active site of an enzyme like cathepsin D, a specific acidic residue (an aspartate) in the enzyme protonates the diazo group. This protonation initiates a reaction that leads to the release of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate. nih.gov This carbene then rapidly reacts with a nearby nucleophile in the active site, forming a stable, covalent bond with the enzyme.

This covalent modification permanently inactivates the enzyme. This property is invaluable for:

Identifying and labeling active enzymes: Because the probe only reacts with catalytically active enzymes, it can be used to identify specific proteases in complex biological samples.

Mapping active sites: By identifying the specific amino acid residue that becomes covalently modified, researchers can gain insights into the structure and catalytic mechanism of the enzyme's active site.

Studying enzyme function: By selectively and irreversibly inhibiting an enzyme, scientists can study the downstream biological effects of its absence.

The use of diazonium compounds and other diazo-derivatives as enzyme inhibitors has been a foundational technique in enzymology for demonstrating enzyme activity and function. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

methyl (2S)-2-[(2-diazoacetyl)amino]hexanoate

InChI

InChI=1S/C9H15N3O3/c1-3-4-5-7(9(14)15-2)12-8(13)6-11-10/h6-7H,3-5H2,1-2H3,(H,12,13)/t7-/m0/s1

InChI Key

GZUCPCIYJMTPIU-ZETCQYMHSA-N

SMILES

CCCCC(C(=O)OC)NC(=O)C=[N+]=[N-]

Isomeric SMILES

CCCC[C@@H](C(=O)OC)NC(=O)C=[N+]=[N-]

Canonical SMILES

CCCCC(C(=O)OC)NC(=O)C=[N+]=[N-]

Synonyms

DAN methyl ester
diazoacetyl-DL-norleucine methyl ester
N-diazoacetylnorleucine methyl ester
N-diazoacetylnorleucine methyl ester, (L)-isome

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies

Classical Synthesis from Glycylnorleucine

The traditional route to N-Diazoacetylnorleucine methyl ester originates from the dipeptide glycylnorleucine. This pathway is characterized by two sequential core transformations: the esterification of the C-terminal carboxylic acid and the diazotization of the N-terminal amino group. researchgate.net

The initial step in the classical synthesis involves the conversion of the carboxylic acid group of the norleucine residue within the glycylnorleucine dipeptide into a methyl ester. researchgate.netFischer-Speier Esterification: This is the most common method employed for this transformation. researchgate.netThe process involves reacting the dipeptide with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). researchgate.netlibretexts.orgThe reaction is an acid-catalyzed nucleophilic acyl substitution. aklectures.comThe acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it susceptible to attack by the nucleophilic oxygen of methanol. libretexts.orgTo drive the reversible reaction towards the formation of the ester, it is often necessary to either use a large excess of the alcohol or remove the water that is formed during the reaction, in accordance with Le Châtelier's principle. libretexts.orgacs.orgWhile effective, this method can sometimes require harsh conditions. nih.gov The general mechanism for Fischer esterification proceeds as follows:

Protonation of the carbonyl oxygen by the acid catalyst.

Nucleophilic attack by the alcohol (methanol) on the protonated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of water as a leaving group, forming a protonated ester.

Deprotonation to yield the final ester product.

Following esterification, the primary amino group of the glycyl moiety in glycylnorleucine methyl ester undergoes diazotization. This reaction introduces the characteristic diazo group. The procedure is typically achieved using nitrous acid (HNO₂), which is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid. researchgate.netTo prevent the premature decomposition of the often-unstable diazo compound, the reaction is meticulously maintained at low temperatures, generally between 0 and 5 °C. researchgate.net

General Principles of Alpha-Diazoester Synthesis

The formation of the α-diazoacetyl group is a key feature of the target molecule. The synthesis of α-diazo esters can be approached through several general methodologies beyond the direct diazotization of an amino group.

Diazomethane (B1218177) (CH₂N₂) is a highly reactive reagent capable of converting carboxylic acids into their corresponding methyl esters with high yields. jove.comThe reaction is typically conducted in an ether solvent. jove.comThe mechanism involves an initial acid-base reaction where the acidic proton of a carboxylic acid is transferred to the carbon atom of diazomethane. spcmc.ac.inThis protonation step creates a carboxylate anion and a highly unstable methyldiazonium cation. jove.comThe carboxylate then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in a rapid Sₙ2 reaction, which results in the formation of the methyl ester and the liberation of nitrogen gas (N₂), an excellent leaving group. jove.comlibretexts.org While this method is efficient for creating methyl esters, diazomethane is a toxic, potentially explosive gas, necessitating specialized handling and equipment. jove.comlibretexts.orgmasterorganicchemistry.comIts high reactivity also means it is generally prepared in situ for immediate use. libretexts.orglibretexts.org

Diazo transfer reactions provide a powerful alternative for synthesizing diazo compounds, particularly for molecules with an activated methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups). wikipedia.orgchem-station.comRegitz Diazo Transfer: This reaction involves the transfer of a diazo group from a donor, typically a sulfonyl azide (B81097), to a carbon acid. wikipedia.orgwikipedia.orgThe process is base-catalyzed, with the base deprotonating the active methylene compound to form an enolate. wikipedia.orgThis nucleophilic enolate then attacks the terminal nitrogen atom of the sulfonyl azide (e.g., tosyl azide or mesyl azide). wikipedia.orgwikipedia.orgA subsequent cascade of steps leads to the expulsion of a sulfonamide anion and the formation of the desired diazo compound. wikipedia.orgFor substrates like simple ketones or esters that are not sufficiently acidic, a common strategy is to first introduce an activating formyl or trifluoroacetyl group to increase the acidity of the α-proton, facilitating the diazo transfer. chem-station.comorgsyn.orgOther Diazo Transfer Reagents: Research has led to the development of various sulfonyl azide reagents to improve safety and efficiency. These include p-acetamidobenzenesulfonyl azide, methanesulfonyl azide, and polymer-supported benzenesulfonyl azide, which offers improved safety for laboratory use. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Diazo Transfer MethodKey ReagentsSubstrate RequirementKey Features
Classical Regitz TransferTosyl azide, Base (e.g., triethylamine)Active methylene compound (e.g., β-dicarbonyl)Well-established method for diazo synthesis.< wikipedia.org/td>
Deformylative Diazo TransferFormylating agent, Sulfonyl azide, BaseKetones, Esters (less acidic substrates)Two-step process involving activation of the α-position.< orgsyn.org/td>
Detrifluoroacetylative Diazo TransferTrifluoroethyl trifluoroacetate (B77799) (TFETFA), Sulfonyl azide, BaseBase-sensitive ketones and estersMore efficient for sensitive substrates than formylation.< orgsyn.orgorganic-chemistry.org/td>
Modern Reagentsp-acetamidobenzenesulfonyl azide, 2-azido-1,3-dimethylimidazolinium chloride (ADMC)Various active methylene compoundsOften provide higher yields, easier purification, and improved safety.< organic-chemistry.orgorganic-chemistry.org/td>

Advanced Synthetic Approaches for Amino Acid Methyl Esters

Given the challenges associated with classical esterification, such as harsh conditions and potential side reactions, several advanced and milder methods have been developed for the synthesis of amino acid methyl esters. nih.govThese intermediates are crucial not only for peptides but also as chiral building blocks in organic synthesis. nih.govTrimethylchlorosilane (TMSCl) in Methanol: A widely reported modern method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.govnih.govresearchgate.netThis system provides a convenient and efficient route to amino acid methyl ester hydrochlorides in good to excellent yields. nih.govnih.govThe procedure is praised for its mild reaction conditions, simple operation, and straightforward workup, and it is compatible with a wide range of natural, aromatic, and aliphatic amino acids. nih.govresearchgate.netOther Modern Reagents and Catalysts:

Thionyl Chloride (SOCl₂): In this method, the amino acid is treated with thionyl chloride in methanol. The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification. This reaction often proceeds smoothly at moderate temperatures. scirp.org* Ion-Exchange Resins: Strong acid cation-exchange resins, such as Amberlyst-15, can serve as heterogeneous catalysts for the esterification of amino acids in alcohols. tandfonline.comThis approach simplifies product isolation and purification, as the catalyst can be easily filtered off. tandfonline.comThe resin provides a solid support and can be regenerated and reused. tandfonline.com* Sulfuric Acid with Continuous Distillation: An improved Fischer esterification protocol involves using sulfuric acid as a catalyst while continuously adding fresh alcohol and distilling it from the reaction mixture. google.comThis technique effectively removes water, shifting the equilibrium to favor high yields of the ester product. google.com

Esterification MethodReagents/CatalystTypical ConditionsAdvantages
Fischer-Speier EsterificationAlcohol, Strong Acid (HCl, H₂SO₄)Heating/RefluxLow-cost and simple for many substrates.< reddit.com/td>
Thionyl ChlorideSOCl₂, MethanolRoom temperature to ~50°CEffective at relatively low temperatures.< scirp.org/td>
Trimethylchlorosilane (TMSCl)TMSCl, MethanolRoom TemperatureMild conditions, high yields, simple workup.< nih.govnih.gov/td>
Ion-Exchange ResinAmberlyst-15, AlcoholStirring at Room TemperatureEasy catalyst removal, simple isolation, reusable catalyst.< tandfonline.com/td>

Analogues and Structural Modifications for Research Applications

The structural modification of this compound is a key strategy for developing probes to study biological systems and for creating new therapeutic leads. The diazoacetyl group itself is a versatile functional handle for various chemical transformations. nih.govraineslab.com

One area of application is in the study of enzyme inhibition. Diazoacetyl-containing compounds have been investigated as inhibitors of various enzymes. For instance, diazo derivatives of amino acids and peptides have been explored for their antineoplastic activities. nih.gov By modifying the norleucine side chain or the methyl ester, a range of analogues can be synthesized to probe the active sites of target enzymes. nih.gov

Furthermore, the diazo group can be used for bioconjugation. Stabilized diazo compounds can react with carboxylic acids on proteins to form esters, providing a method for protein modification. nih.gov This allows for the attachment of reporter molecules, such as fluorophores or affinity tags, to proteins for imaging or pull-down experiments.

Structural modifications can include:

Varying the Amino Acid Side Chain: Replacing the n-butyl side chain of norleucine with other alkyl, aryl, or functionalized groups can alter the compound's steric and electronic properties, influencing its biological activity.

Modifying the Ester Group: The methyl ester can be replaced with other esters (e.g., ethyl, t-butyl) or converted to an amide to modulate solubility and cell permeability.

Introducing Reporter Groups: A fluorophore or a biotin (B1667282) tag could be incorporated into the molecule to facilitate its detection and isolation in biological systems.

The synthesis of such analogues often follows similar synthetic pathways as the parent compound, with the modifications being introduced either at the amino acid starting material stage or by post-synthetic modification of the this compound. The development of such analogues is crucial for advancing our understanding of biological processes and for the discovery of new therapeutic agents. nih.gov

Reaction Mechanisms and Chemical Reactivity

Electrophilic and Nucleophilic Properties of the Diazo Group

The diazo group (—C(N₂)—) in N-Diazoacetylnorleucine methyl ester exhibits a dualistic chemical nature, capable of acting as both an electrophile and a nucleophile. This ambiphilic character is a hallmark of diazo compounds and underpins their wide-ranging reactivity. nih.govnih.govuni-muenchen.de

The carbon atom of the diazo group is electron-deficient due to the strong electron-withdrawing effect of the adjacent dinitrogen moiety, rendering it susceptible to attack by nucleophiles. Conversely, the terminal nitrogen atom possesses a lone pair of electrons and can act as a nucleophilic center, reacting with strong electrophiles. uni-muenchen.de The reactivity of diazo compounds can span over ten orders of magnitude, influenced by the electronic nature of the substituents. nih.gov

The diazoacetyl group is considered a "stabilized" diazo compound because the adjacent carbonyl group delocalizes the electron density from the α-carbon, which diminishes its basicity and enhances its stability compared to simple diazoalkanes. nih.gov This stabilization allows for its use in more controlled chemical transformations.

In the context of this compound, the diazo group can be protonated by strong acids, forming a diazonium ion which is a potent alkylating agent and readily undergoes nucleophilic substitution with the loss of nitrogen gas. nih.govnih.gov The nucleophilicity of the diazo carbon allows it to participate in reactions such as additions to aldehydes and ketones. The electrophilicity of the terminal nitrogen is demonstrated in reactions like azo-coupling with highly reactive nucleophiles such as enamines and sulfonium (B1226848) ylides. uni-muenchen.de

Table 1: Dual Reactivity of the Diazo Group

Reactivity TypeReactive CenterReacts With
Nucleophilic α-CarbonAldehydes, Ketones, Strong Acids
Electrophilic Terminal NitrogenEnamines, Sulfonium Ylides

Carbenoid Generation and Reactivity

A pivotal aspect of the reactivity of this compound is its ability to serve as a precursor to a highly reactive carbenoid intermediate upon treatment with transition metal catalysts, most commonly those based on rhodium(II) or copper(II). georgiasouthern.eduresearchgate.netnih.gov The decomposition of the diazo compound is initiated by the catalyst, leading to the extrusion of dinitrogen gas (N₂) and the formation of a metal-carbene complex, or carbenoid. nih.gov

These donor/acceptor carbenoids, stabilized by both the nitrogen-bearing substituent (donor) and the ester group (acceptor), are versatile intermediates capable of a variety of transformations. nih.gov One of the most significant reactions is intramolecular or intermolecular C-H bond insertion. In this process, the carbenoid inserts into a carbon-hydrogen bond, forming a new carbon-carbon bond. This reaction is a powerful tool for the synthesis of complex organic molecules from simple precursors. researchgate.netnih.gov

Another important reaction of the carbenoid derived from this compound is ylide formation. The electrophilic carbene can react with heteroatoms possessing lone pairs, such as sulfur or nitrogen, to form sulfonium or ammonium (B1175870) ylides, respectively. These ylides can then undergo subsequent rearrangements or other transformations.

The choice of catalyst and reaction conditions can influence the chemoselectivity of the carbenoid reactions, directing the intermediate towards a specific reaction pathway, such as cyclopropanation of alkenes. nih.gov Rhodium(II) carboxylates are particularly effective catalysts for these transformations, promoting efficient N-H insertion reactions for the synthesis of α-amino acid derivatives. documentsdelivered.comresearchgate.netresearchgate.net

1,3-Dipolar Cycloaddition Reactions in Chemical Biology

The diazo group of this compound can function as a 1,3-dipole in cycloaddition reactions, a class of pericyclic reactions that are highly valuable in synthetic and chemical biology. nih.govnih.govwikipedia.org In a 1,3-dipolar cycloaddition, the diazo compound reacts with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring. wikipedia.org

These reactions are often referred to as Huisgen cycloadditions and are known for their high degree of stereospecificity and regioselectivity. wikipedia.org The reactivity of the diazo compound as a 1,3-dipole is influenced by its electronic properties. Stabilized diazo compounds like this compound are more electron-rich and thus act as better nucleophiles in normal-electron-demand cycloadditions with electron-deficient dipolarophiles. nih.gov

In the realm of chemical biology, 1,3-dipolar cycloadditions of diazo compounds have emerged as powerful tools for bioconjugation and labeling of biomolecules. nih.govacs.org For instance, diazoacetamides have been shown to selectively react with dehydroalanine (B155165) residues in peptides and proteins, enabling site-specific modification. nih.govresearchgate.netnih.gov This chemoselectivity is a significant advantage, as the reaction can proceed in the presence of other functional groups commonly found in biological systems. nih.gov

The reaction of this compound with a suitable dipolarophile, such as a strained alkyne or an electron-deficient alkene, would be expected to proceed efficiently to form a pyrazoline or pyrazole (B372694) ring system, respectively. This reactivity allows for the introduction of the norleucine moiety into larger biomolecules or for the construction of complex heterocyclic scaffolds. mdpi.comchemrxiv.org

Table 2: Key Features of 1,3-Dipolar Cycloadditions

FeatureDescription
Reaction Type Pericyclic
Reactants 1,3-Dipole (Diazo group), Dipolarophile (Alkene, Alkyne)
Product Five-membered heterocycle (e.g., Pyrazoline, Pyrazole)
Key Advantage High chemoselectivity, valuable for bioconjugation

Ester Hydrolysis and Transesterification Mechanisms in Research Contexts

The methyl ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and methanol (B129727). This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol yield the carboxylic acid.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion to give the carboxylic acid, which is then deprotonated by the methoxide to form the carboxylate salt.

Transesterification is another important reaction of the ester group, where the methoxy (B1213986) group is exchanged with another alkoxy group from an alcohol. This reaction can also be catalyzed by acid or base and is often used to modify the properties of the ester or to introduce a different functional group.

The reverse of hydrolysis, esterification, is also a relevant process. Carboxylic acids can be converted to their methyl esters using diazomethane (B1218177). youtube.com This reaction proceeds via protonation of the diazomethane by the carboxylic acid, followed by nucleophilic attack of the resulting carboxylate on the methyl diazonium species. youtube.com

Photoactivation and Photochemical Reactivity for Research Probes

The diazoacetyl group in this compound can be photochemically activated by UV light, making it a useful moiety for the design of photoaffinity probes. nih.govnih.govescholarship.org Photoaffinity labeling is a powerful technique used in chemical biology to identify and study protein-ligand interactions. nih.gov

Upon irradiation with UV light, the diazo compound loses dinitrogen gas to generate a highly reactive carbene intermediate. mdpi.comnih.gov This carbene is highly electrophilic and can rapidly and non-specifically insert into nearby C-H, O-H, and N-H bonds of a target protein, forming a stable covalent bond. nih.govnih.gov This covalent linkage allows for the identification of the binding partners of a molecule of interest.

Diazoacetyl compounds have been used historically for photoaffinity labeling. For example, diazoacetyl chymotrypsin (B1334515) was one of the first examples of using a photoactivatable group to study enzyme mechanisms. nih.gov The generated carbene can also react with water, which is a competing reaction that can reduce labeling efficiency. nih.gov

A potential side reaction during the photolysis of α-diazocarbonyl compounds is the Wolff rearrangement, where the carbene rearranges to form a ketene (B1206846). nih.govtuni.firesearchgate.net This ketene can then be trapped by nucleophiles. However, for α-diazo esters, the Wolff rearrangement is generally less favorable compared to diazo ketones. tuni.fi The use of this compound as a photoaffinity probe would allow for the covalent labeling of proteins that bind to the norleucine side chain or the N-acyl group, providing valuable insights into their biological targets and mechanisms of action.

Enzyme Inhibition and Active Site Mechanism Elucidation

Specificity as an Irreversible Inhibitor of Aspartic Proteinases

The inhibitory action of N-Diazoacetylnorleucine methyl ester is highly specific for aspartic proteinases. The reaction is irreversible, forming a stable covalent bond with the enzyme and permanently disabling its catalytic activity. This specificity has been demonstrated across enzymes from a wide variety of organisms, from mammals to fungi.

This compound is a well-documented inhibitor of pepsin and other acid proteases found in mammals. Early studies demonstrated that in the presence of cupric ions, the reagent rapidly and stoichiometrically inactivates porcine pepsin, with the incorporation of one mole of the inhibitor's norleucine residue per mole of the enzyme. nih.gov This inactivation is specific to the active enzyme, as it does not occur with the enzyme's precursor, pepsinogen. nih.gov

Subsequent research confirmed this activity against bovine pepsin, which also undergoes stoichiometric inactivation. nih.gov The inhibitor's utility extends to other mammalian aspartic proteinases, such as cathepsin D, and various acid proteases isolated from swine brain, kidney, and skeletal muscle. nih.gov This broad reactivity among mammalian enzymes highlights a conserved active site structure that is susceptible to modification by this reagent.

Table 1: Inhibition of Mammalian Aspartic Proteinases by this compound

EnzymeSource Organism/TissueKey Finding
PepsinPorcine StomachRapid, stoichiometric (1:1) inactivation in the presence of Cu²⁺ ions. nih.gov
PepsinBovine StomachReacts stoichiometrically, leading to complete loss of enzyme activity. nih.gov
Pepsin CPorcine StomachIrreversibly inactivated with 1:1 stoichiometry at pH > 4.5 with Cu²⁺. nih.gov
Cathepsin DN/ACarboxyl groups are esterified by the reagent in a copper-dependent reaction.
Acid ProteasesSwine Brain, Kidney, MuscleSpecifically inhibited by the reagent. nih.gov

The inhibitory scope of this compound includes a wide array of acid proteases from fungal sources. Comparative studies have shown that, in the presence of cupric ions, the acid proteases from species such as Aspergillus niger, Rhizopus chinensis, Mucor pusillus, and Trametes sanguinea are all rapidly inactivated in a 1:1 stoichiometric reaction, similar to pepsin. tandfonline.com This suggests that the active site architecture, particularly the presence of a reactive carboxyl group, is a common feature across these diverse fungal enzymes. tandfonline.com

However, the inhibitor is not universal for all fungal acid proteases. Notably, the acid proteases (A and B) produced by the fungus Scytalidium lignicolum are not inhibited by this compound. nih.govtandfonline.com This resistance indicates that the active sites of these particular enzymes are essentially different from those of the pepsin family, despite them being acid proteases. tandfonline.com Information regarding the specific inactivation of bacterial acid proteases by this reagent is not prominent in the available scientific literature.

Table 2: Susceptibility of Fungal Acid Proteases to this compound

Fungal SpeciesSusceptibility
Acrocylindrium sp.Susceptible
Aspergillus nigerSusceptible
Aspergillus saitoiSusceptible
Mucor pusillusSusceptible
Paecilomyces variotiSusceptible
Rhizopus chinensisSusceptible
Trametes sanguineaSusceptible
Scytalidium lignicolumNot Susceptible

While this compound has been extensively used to study mammalian and fungal enzymes, its specific effects on proteases from parasitic organisms such as the trematode Fasciola gigantica are not detailed in the available research literature.

Molecular Mechanism of Covalent Adduct Formation

The inactivation of aspartic proteinases by this compound proceeds through the formation of a stable covalent adduct. This chemical modification targets a specific, catalytically essential amino acid residue within the enzyme's active site.

The molecular target of this compound is a specific aspartic acid residue that functions as one of the two catalytic carboxyl groups in the active site. The reaction results in the esterification of the β-carboxyl group of this aspartate residue. nih.govnih.gov This modification can be reversed by treatment with hydroxylamine, which provides evidence for the formation of an ester linkage. nih.gov

Through peptide mapping and sequence analysis of the modified enzyme, the specific site of reaction in porcine pepsin has been identified. The modified aspartic acid residue is located within the conserved amino acid sequence: Ile-Val-Asp-Thr-Gly-Thr-Ser. core.ac.uk A similar active-site sequence, Ile-Val-Asp-Thr, was identified as the modification site in porcine pepsin C. nih.govnih.gov This covalent esterification of a critical catalytic residue explains the complete and irreversible loss of enzymatic activity. nih.govnih.gov

The presence of cupric ions (Cu²⁺) is crucial for the specificity and efficiency of the inactivation reaction. nih.gov In the presence of Cu²⁺, the inactivation of pepsin is rapid and highly specific, resulting in the incorporation of exactly one equivalent of the norleucine moiety per molecule of enzyme. nih.gov The proposed mechanism involves the formation of a reactive carbene intermediate from the diazo compound, which is catalyzed by the cupric ions.

In the absence of cupric ions, the reaction is markedly different. It proceeds much more slowly, and the inactivation is often incomplete, reaching only 60-75% even after extended periods. nih.gov Furthermore, the modification is less specific, with more than one equivalent of the reagent being incorporated into the pepsin molecule. nih.gov This demonstrates that cupric ions are essential for catalyzing the specific esterification of the active-site carboxyl group and preventing non-specific side reactions with other residues on the enzyme. nih.gov

Comparison with Other Active Site Modifiers

This compound is one of several reagents used to modify the active sites of peptidases, and its effects are often compared with those of other well-known inhibitors to probe enzyme structure and function. The most common comparators include pepstatin and 1,2-epoxy-3-(p-nitrophenoxy)propane (B1217041) (EPNP).

Pepstatin is a potent, reversible, transition-state analog inhibitor of most aspartic proteinases. nih.govnih.gov In contrast, DAN is an irreversible inhibitor that, in the presence of cupric ions (Cu²⁺), specifically esterifies a single essential carboxyl group at the active site of susceptible enzymes. nih.govresearchgate.net This differential mode of action is a key tool for researchers. For instance, prior incubation of an enzyme with pepstatin can prevent the inactivation by DAN, indicating that both inhibitors target the same or overlapping sites. nih.gov

EPNP is another irreversible inhibitor of aspartic proteinases. However, it typically reacts with a different active site carboxyl group than DAN. nih.gov Studies on a variety of acid proteases from microbial sources, as well as porcine pepsin and calf rennin, have shown that these enzymes can be inactivated by both DAN and EPNP. nih.gov Interestingly, some enzymes that have been inactivated by EPNP can still react with DAN, suggesting the presence of at least two distinct, reactive carboxyl groups within the active site. nih.gov

The table below summarizes the key characteristics of these three active site modifiers.

InhibitorThis compound (DAN) Pepstatin 1,2-epoxy-3-(p-nitrophenoxy)propane (EPNP)
Mechanism of Action Irreversible covalent modification (esterification of a carboxyl group)Reversible competitive inhibition (transition-state analog)Irreversible covalent modification (esterification of a carboxyl group)
Requirement for Activation Requires Cu²⁺ ions for specific and rapid inactivationNoneNone
Target Residue Specific active site aspartate residueBinds to the active site cleftA different active site aspartate residue than DAN
Reversibility IrreversibleReversibleIrreversible

Differentiation of Enzyme Classes

Distinction between Pepstatin-Sensitive and -Insensitive Aspartic Proteinases

A significant application of this compound is in the classification of aspartic proteinases based on their sensitivity to the inhibitor, which often correlates with their sensitivity to pepstatin. Generally, aspartic proteinases that are sensitive to inhibition by pepstatin are also susceptible to inactivation by DAN. nih.govnih.gov This includes a wide range of acid proteases from animal, plant, and microbial origins. nih.govnih.gov

Conversely, a class of pepstatin-insensitive aspartic proteinases has been identified that are also resistant to inactivation by DAN. A notable example is the group of enzymes from Scytalidium lignicolum (scytalidopepsins A, B, and C). While scytalidopepsin B is inhibited by EPNP, it is not affected by DAN, and scytalidopepsins A and C are resistant to both. This differential inhibition pattern is a powerful method for distinguishing between these subclasses of aspartic proteinases.

The following table illustrates the differential inhibition of various aspartic proteinases.

EnzymePepstatin Sensitivity DAN Sensitivity EPNP Sensitivity
Porcine PepsinSensitiveSensitiveSensitive
Calf RenninSensitiveSensitiveSensitive
Aspergillus niger acid proteaseSensitiveSensitiveSensitive
Scytalidopepsin AInsensitiveInsensitiveInsensitive
Scytalidopepsin BInsensitiveInsensitiveSensitive
Scytalidopepsin CInsensitiveInsensitiveInsensitive

Probing Serine-Carboxyl and Glutamic Peptidases

The utility of this compound extends to the characterization of other peptidase families, such as serine-carboxyl peptidases and glutamic peptidases. Serine-carboxyl peptidases, like those belonging to family S53 (e.g., sedolisin), are a distinct class of enzymes that are generally insensitive to pepstatin. Correspondingly, most members of this family are not inhibited by DAN. However, an interesting exception is physarolisin, a serine peptidase with an essential carboxyl group, which is inhibited by DAN. ebi.ac.uk

Glutamic peptidases represent another class of proteolytic enzymes. Aspergilloglutamic peptidase has been shown to be inhibited by DAN, highlighting the reagent's utility in probing the active sites of enzymes beyond the classical aspartic proteinases. ebi.ac.uk The ability of DAN to inactivate specific members of these otherwise resistant families suggests the presence of a reactive carboxyl group in their active sites, a feature that can be exploited for further mechanistic studies.

Kinetic Analysis of Enzyme Inactivation

The reaction of this compound with susceptible enzymes follows pseudo-first-order kinetics, allowing for the determination of inactivation rate constants. Such kinetic analyses provide valuable insights into the efficiency and mechanism of inhibition. The inactivation of pepsin by DAN is a rapid process, especially in the presence of cupric ions. researchgate.net Without Cu²⁺, the reaction is significantly slower and less specific. researchgate.net

Kinetic constants have been determined for the inactivation of various enzymes by DAN. For instance, a study on the inactivation of pepsin C by diazoacetyl-DL-norleucine methyl ester provided a mathematical framework for analyzing the kinetics of irreversible inhibition by an unstable inhibitor. Comparative studies on a range of acid proteases from different microbial sources revealed that they are all rapidly inactivated by DAN at similar rates. nih.gov The inactivation reaction for these enzymes typically shows a pH optimum between 5.5 and 6.0 and proceeds with a 1:1 stoichiometry, meaning one molecule of DAN inactivates one molecule of the enzyme. nih.gov

The table below presents a summary of the kinetic characteristics of enzyme inactivation by DAN.

EnzymeStoichiometry of Inactivation (DAN:Enzyme) Optimal pH for Inactivation Effect of Cu²⁺
Porcine Pepsin1:1~5.0Essential for rapid and specific inactivation
Cathepsin DNot specified in abstracts~5.0Required for inactivation
Various Microbial Acid Proteases1:15.5 - 6.0Required for rapid inactivation
Pepsin CNot specified in abstractsNot specified in abstractsNot specified in abstracts

Applications As a Biochemical Probe and Tool

Utilization in Protein Footprinting and Higher-Order Structure Analysis

While the broader class of diazo compounds has been explored for protein footprinting to analyze higher-order protein structures, specific and detailed applications of N-Diazoacetylnorleucine methyl ester in this context are not extensively documented in publicly available research. Protein footprinting techniques, in general, utilize chemical reagents to modify solvent-accessible amino acid residues, with the pattern of modification providing insights into the protein's three-dimensional structure and its interactions with other molecules. The reactivity of diazo compounds towards carboxyl groups makes them potential candidates for such studies. nih.gov

Role in Investigating Enzyme Activation Mechanisms (e.g., Pepsinogen Processing)

A seminal application of this compound lies in the elucidation of the active site of the enzyme pepsin. Research has demonstrated that this compound acts as a potent and specific inactivator of pepsin, the active form of the digestive enzyme, which is generated from its zymogen precursor, pepsinogen. nih.govresearchgate.net

In a key study, it was found that this compound rapidly and irreversibly inactivates pepsin. researchgate.net The inactivation process is significantly accelerated in the presence of cupric ions (Cu(II)). Under these conditions, a stoichiometric reaction occurs, with one molecule of the norleucine derivative being incorporated per molecule of pepsin. researchgate.net This specific modification targets a single, crucial carboxyl group within the enzyme's active site. The esterification of this aspartic acid residue by the reagent leads to the complete loss of pepsin's proteolytic activity. researchgate.net

Notably, the reagent shows little to no reaction with pepsinogen, the inactive precursor, or with pepsin that has been denatured by exposure to a basic pH. researchgate.net This specificity highlights its utility as a tool to probe the conformational changes that occur during the conversion of pepsinogen to pepsin, a critical step in its activation. The ability to specifically label the active site of the mature enzyme provides valuable insights into the structural requirements for its catalytic function.

Enzyme/Protein Effect of this compound Key Findings Reference
PepsinInactivationStoichiometric esterification of a single active site carboxyl group, leading to loss of enzymatic activity. Reaction is accelerated by Cu(II) ions. researchgate.net
PepsinogenNo significant reactionDemonstrates the reagent's specificity for the active conformation of the enzyme. researchgate.net

Chemical Labeling and Modification of Biomolecules

The reactivity of the diazo group makes this compound a potential tool for the chemical labeling and modification of various biomolecules.

Beyond its specific use in studying pepsin, the application of this compound for the broader modification of other proteins is not widely reported. In principle, its ability to esterify carboxyl groups could be used to modify aspartic and glutamic acid residues in other proteins. However, the reactivity of diazo compounds can be influenced by the local environment within the protein, and specific reaction conditions would need to be optimized for each target protein.

The alkylation of nucleic acids by diazo compounds is a known phenomenon. These reagents can react with various sites on the nucleotide bases. However, there is no specific, documented evidence of this compound being used for nucleic acid alkylation or as a probe for nucleic acid structure.

Elucidation of Enzyme Catalytic Mechanisms through Covalent Labeling

This compound (DAN-Me) has proven to be a valuable tool for the elucidation of enzyme catalytic mechanisms, particularly for the class of enzymes known as aspartic proteases. Through covalent labeling, this reagent has been instrumental in identifying key catalytic residues and understanding the active site chemistry of these enzymes. The reaction is a classic example of affinity labeling, where the reagent, resembling a substrate, irreversibly modifies a residue within the active site, leading to the inactivation of the enzyme.

Subsequent studies on porcine pepsin C further solidified these findings. It was demonstrated that complete inactivation of pepsin C by DAN-Me in the presence of cupric ions corresponded to the incorporation of one mole of the inhibitor per mole of enzyme. nih.gov Through peptide mapping and sequence analysis, the site of modification was precisely identified as the β-carboxyl group of a specific aspartic acid residue within the sequence Ile-Val-Asp-Thr. nih.gov This sequence was found to be identical to the active-site sequence in pepsin, providing strong evidence for the conservation of the catalytic machinery among these related enzymes. nih.gov

The utility of this compound as a mechanistic probe extends beyond pepsin to other aspartic proteases. For instance, it has been shown to inhibit cathepsin D and cathepsin E. researchgate.netnih.gov The inactivation of cathepsin D by DAN-Me also proceeds via the esterification of carboxyl groups and is catalyzed by the presence of copper ions. researchgate.net This consistent mechanism of action across different aspartic proteases underscores the compound's specificity for the conserved catalytic aspartate residues that define this enzyme family.

The choice of a norleucine derivative is strategic. Since norleucine is not a naturally occurring amino acid in most proteins, its incorporation serves as a unique tag. This allows for the straightforward and precise quantification of the extent of labeling through amino acid analysis after enzymatic digestion of the modified protein. researchgate.net

The collective research using this compound has been pivotal in confirming that a catalytically essential carboxyl group, specifically an aspartic acid residue, is a universal feature of the active site of pepsin-like enzymes.

EnzymeKey FindingsTargeted ResidueReference
PepsinRapid and stoichiometric inactivation in the presence of Cu²⁺. Esterification of a single carboxyl group at the active site.Aspartic Acid researchgate.net
Porcine Pepsin CIrreversible inactivation with 1:1 stoichiometry of inhibitor to enzyme.Aspartic acid in the sequence Ile-Val-Asp-Thr nih.gov
Cathepsin DInhibition through esterification of carboxyl groups, with a catalytic role for copper ions.Carboxyl Groups (presumed Aspartic Acid) researchgate.net
Cathepsin EInhibition by the reagent has been demonstrated.Not specified in the provided abstract nih.gov

Analytical Methodologies for Research Characterization

Quantification of Covalent Incorporation into Proteins

A primary application of N-Diazoacetylnorleucine methyl ester in chemical biology is as a photoaffinity labeling reagent or a carbene precursor for covalent modification of proteins. Quantifying the extent of this covalent incorporation is essential for interpreting experimental results.

Amino Acid Analysis for Reagent Uptake

Amino acid analysis is a fundamental technique to determine the covalent uptake of this compound by a target protein. Since N-Diazoacetylnorleucine is a derivative of the non-canonical amino acid norleucine, its incorporation can be quantified by analyzing the protein's amino acid composition after modification. The process involves the complete acid hydrolysis of the modified protein, which breaks it down into its constituent amino acids. The diazoacetyl group is not stable to acid hydrolysis and the underlying norleucine is released.

The resulting hydrolysate is then analyzed, typically by ion-exchange chromatography with post-column ninhydrin (B49086) derivatization or by reversed-phase high-performance liquid chromatography (UHPLC) with pre-column derivatization. researchgate.netnih.gov The amount of norleucine detected is directly proportional to the amount of the reagent that was covalently bound to the protein. By comparing the molar amount of norleucine to the total molar amount of the protein analyzed, the stoichiometry of incorporation can be accurately determined. Recent advancements in UHPLC offer rapid and sensitive analysis of non-canonical amino acids in complex biological samples. nih.gov

Table 1: Example Data from Amino Acid Analysis for Norleucine Incorporation

SampleProtein Amount (nmol)Detected Norleucine (nmol)Incorporation Ratio (mol reagent/mol protein)
Unmodified Control Protein10.00.00.0
Modified Protein (Condition A)10.02.50.25
Modified Protein (Condition B)10.08.90.89

Mass Spectrometry-Based Characterization of Modified Biomolecules

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of proteins and other biomolecules modified by this compound. Top-down and bottom-up proteomic strategies are employed to confirm modification and identify specific sites of covalent attachment.

In a typical bottom-up approach, the modified protein is enzymatically digested (e.g., with trypsin) into smaller peptides. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The covalent attachment of the reactive portion of the reagent (after loss of N₂) results in a specific mass shift in the modified peptides. For this compound, the incorporated moiety is the acetylnorleucine methyl ester group. The mass spectrometer identifies peptides that exhibit this characteristic mass increase.

Subsequent fragmentation of the modified peptide ions (MS/MS) allows for the precise localization of the modification site on the peptide sequence. By analyzing the fragment ion series (e.g., b- and y-ions), researchers can pinpoint the exact amino acid residue (e.g., a nucleophilic serine, threonine, or lysine) that has been modified.

Table 2: Expected Mass Shifts in Peptides Modified by this compound (after loss of N₂)

Modifying GroupChemical Formula of AdductMonoisotopic Mass Increase (Da)
Acetylnorleucine methyl esterC₉H₁₅NO₃+185.1052

Spectroscopic Studies (e.g., FT-IR, NMR) of Methyl Esters in Catalytic Systems

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for studying the structural integrity and reactive nature of this compound, particularly within catalytic systems designed to generate carbenes.

FT-IR Spectroscopy: The diazo group exhibits a strong and highly characteristic absorption band in the FT-IR spectrum, typically appearing in the range of 2100-2200 cm⁻¹. This peak is an excellent diagnostic tool for monitoring the presence and consumption of the diazo compound during a reaction. The disappearance of this band indicates the decomposition of the diazo group to form the corresponding carbene. Additionally, the ester carbonyl (C=O) stretch can be observed around 1740 cm⁻¹, and the amide carbonyl stretch appears near 1650 cm⁻¹.

NMR Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The methyl ester protons typically show a singlet at approximately 3.7 ppm in the ¹H NMR spectrum. The protons on the carbon adjacent to the diazo group are also characteristic. In the ¹³C NMR spectrum, the diazo carbon gives a signal in the range of 45-65 ppm, while the ester carbonyl carbon appears around 170-175 ppm. These spectroscopic signatures are essential for confirming the structure of the reagent and for studying its transformation in solution.

Table 3: Characteristic Spectroscopic Data for this compound

TechniqueFunctional GroupCharacteristic Signal/Peak
FT-IRDiazo (N≡N)~2110 cm⁻¹ (strong stretch)
FT-IREster Carbonyl (C=O)~1740 cm⁻¹ (stretch)
¹H NMREster Methyl (-OCH₃)~3.7 ppm (singlet)
¹³C NMRDiazo Carbon (-CHN₂)~50 ppm
¹³C NMREster Carbonyl (-COO-)~172 ppm

Isotope Labeling for Mechanistic and Derivatization Yield Studies

Isotope labeling is a powerful strategy used in conjunction with mass spectrometry and NMR to trace the metabolic fate of this compound and to accurately quantify its derivatization yields. By synthesizing the reagent with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can readily distinguish the reagent-derived fragments from the complex background of a biological sample. nih.gov

For example, using ¹³C-labeled this compound in a protein modification experiment allows for unambiguous identification of modified peptides in mass spectrometry, as they will exhibit a specific mass shift corresponding to the number of incorporated ¹³C atoms. researchgate.netnih.gov This approach is particularly useful for quantifying modification efficiency, as the isotopically labeled peptide can be compared against a known amount of an unlabeled internal standard. In mechanistic studies, placing an isotopic label at a specific position in the molecule can help elucidate reaction pathways by tracking the position of the label in the final products.

Chromatographic Techniques for Separation and Analysis of Derivatives

Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation, purification, and analysis of this compound and its various reaction products or derivatives. researchgate.net

HPLC: Reversed-phase HPLC is the most common technique for analyzing the purity of the diazo compound and for separating modified peptides from unmodified ones in proteomics workflows. researchgate.net The separation is based on the hydrophobicity of the analytes. The use of a diode-array detector allows for the monitoring of the characteristic UV-Vis absorbance of the diazo functional group, facilitating its detection. For complex mixtures, such as those from cell lysates or in vivo studies, HPLC coupled to mass spectrometry (LC-MS) provides the necessary selectivity and sensitivity for analysis.

GC: For the analysis of smaller, volatile derivatives that might be formed during mechanistic studies, Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is employed. The parent compound, this compound, may require derivatization to increase its volatility and thermal stability for GC analysis. This technique is particularly useful for analyzing the products of carbene reactions in organic solvents. nih.gov

Future Research Directions and Theoretical Considerations

Design of Novel Diazoacetyl-Based Bioconjugation Reagents

The development of novel bioconjugation reagents is a cornerstone of chemical biology, enabling the linkage of biomolecules to probes, tags, or other molecules of interest. The diazoacetyl group is an attractive functional handle for creating such reagents due to its diverse reactivity. raineslab.com Future research will likely focus on designing diazoacetyl-based reagents derived from N-Diazoacetylnorleucine methyl ester for specific applications.

These new reagents could be engineered for enhanced stability, selectivity, and efficiency in biological systems. For instance, modifying the norleucine backbone could modulate the reagent's solubility and steric profile, allowing for targeted conjugation to specific proteins or cellular compartments. The development of lipid-based bioconjugates is one such avenue, where modifying molecules with lipids can help insert them into liposomes or micelles for drug delivery applications. nih.gov The goal is to create a toolbox of diazoacetyl reagents that offer a range of functionalities, complementing existing bioconjugation methods like those based on azides and alkynes. nih.govnih.gov

Key areas for the design of these novel reagents include:

Linker Modification: Introducing different linkers between the diazoacetylnorleucine core and a payload (e.g., a fluorescent dye, a biotin (B1667282) tag) to optimize reaction kinetics and reagent stability.

Targeting Moieties: Attaching ligands (e.g., peptides, small molecules) that can direct the reagent to a specific protein or cell type, thereby enabling targeted labeling. nih.gov

Dual-Function Reagents: Creating reagents that incorporate both a diazoacetyl group and another orthogonal reactive handle, allowing for sequential or multi-component labeling strategies.

Computational Modeling of Enzyme-Inhibitor Interactions

This compound belongs to a class of compounds, including the well-known glutamine antagonists 6-diazo-5-oxo-L-norleucine (DON), that act as covalent inhibitors of enzymes, particularly those involved in purine (B94841) and pyrimidine (B1678525) biosynthesis. nih.gov Understanding the precise mechanism of this inhibition at an atomic level is crucial for designing more potent and selective inhibitors. Computational modeling techniques are indispensable for this purpose.

Future theoretical studies will likely employ a combination of molecular docking, quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics (MD) simulations to elucidate the interactions between diazoacetyl-containing inhibitors and their target enzymes. mdpi.com

Table 1: Computational Methods in Enzyme-Inhibitor Interaction Studies

Computational Method Application in Studying Diazoacetyl Inhibitors Expected Insights
Molecular Docking Predicting the initial binding pose of this compound analogues in the enzyme's active site. Identification of key active site residues involved in binding; initial screening of potential inhibitor candidates.
QM/MM Simulations Modeling the covalent bond formation between the diazo compound and the catalytic nucleophile (e.g., a cysteine or serine residue) in the active site. Detailed understanding of the reaction mechanism, transition states, and electronic changes during inhibition.

| MD Simulations | Simulating the dynamic behavior of the enzyme-inhibitor complex over time. | Assessment of the stability of the covalent adduct; understanding conformational changes in the enzyme upon inhibition. mdpi.com |

These computational approaches can accelerate the development of new therapeutic agents by providing a rational basis for inhibitor design and predicting the potential impact of structural modifications. longdom.org

Advancements in Site-Selective Protein Modification using Diazo Chemistry

The ability to modify proteins at specific sites is essential for studying their function and for creating protein-based therapeutics and diagnostics. nih.gov Diazo chemistry offers a unique set of reactions for protein modification that are orthogonal to many other common bioconjugation techniques. nih.govacs.org While early uses involved the esterification of carboxylic acids, modern applications aim for more precise and stable modifications. nih.govraineslab.com

Future advancements in this area will focus on leveraging the unique reactivity of the diazo group for site-selective labeling. acs.org One promising strategy involves the development of methods to install diazo-tagged amino acids, like a derivative of N-Diazoacetylnorleucine, into proteins. acs.orgresearchgate.net This could be achieved through techniques such as unnatural amino acid incorporation or post-translational chemical modification of specific residues like cysteine. nih.govacs.org

Once installed, the diazo group can serve as a versatile handle for further reactions, such as:

Strain-Promoted Cycloadditions: Reacting with strained alkynes in a "click" chemistry fashion for bioimaging and proteomics applications. acs.org

Metal-Catalyzed Cross-Coupling: Utilizing transition metal catalysts to form new carbon-carbon or carbon-heteroatom bonds at the modification site. acs.org

Photochemical Reactions: Using light to generate carbenes from the diazo group, which can then undergo a variety of insertion reactions. rsc.org

These advanced methods will provide powerful tools for chemical biologists to probe protein function in vitro and in living cells with high precision. acs.org

Exploration of Reactivity in Complex Biological Milieus for Research Applications

For a chemical tool to be effective in biological research, its reactivity must be predictable and controllable within the complex environment of a cell or organism. nih.gov A significant future research direction is the systematic exploration of the reactivity and stability of this compound and its analogues in complex biological milieus, such as cell lysates and living cells. acs.org

Diazo compounds are known to have tunable reactivity, which is a desirable attribute for chemical biology tools. raineslab.comnih.gov Research will aim to understand how factors within the cellular environment—such as pH, redox potential, and the presence of endogenous nucleophiles—affect the stability and chemoselectivity of the diazoacetyl group. nih.gov For instance, studies have screened various diazo compounds to assess their reactivity and selectivity in aqueous environments to find candidates suitable for protein labeling. raineslab.com

Table 2: Factors Influencing Diazo Compound Reactivity in Biological Systems

Factor Potential Effect on Diazoacetyl Group Research Application
pH Protonation of the α-carbon can lead to decomposition. Optimizing buffer conditions for in vitro labeling experiments.
Endogenous Nucleophiles Unwanted side reactions with water, thiols (e.g., glutathione), or amines. Designing diazo compounds with enhanced stability and selectivity for the intended target.
Enzymes Potential for enzymatic degradation or activation. Investigating metabolic stability; designing pro-reagents that are activated by specific enzymes.

| Redox Environment | Potential for reduction or oxidation of the diazo group. | Assessing compatibility with different cellular compartments (e.g., cytosol vs. mitochondria). |

By thoroughly characterizing this reactivity, researchers can develop more robust and reliable probes for studying biological processes, such as tracking metabolic pathways or labeling specific proteins in living cells. acs.org

Development of New Synthetic Routes for Analogues with Enhanced Research Utility

The advancement of all the above-mentioned research areas relies on the availability of diverse and functionalized diazoacetyl-containing molecules. Therefore, the development of new, efficient, and scalable synthetic routes for this compound and its analogues is a critical future direction.

Current methods for synthesizing diazo compounds can be hazardous, often involving toxic and explosive reagents like diazomethane (B1218177). raineslab.com Future synthetic research will likely focus on:

Safer Diazo Transfer Reagents: Developing and utilizing safer and more user-friendly reagents for the introduction of the diazo group.

Modular Synthesis: Creating synthetic pathways that allow for the easy introduction of different functional groups onto the norleucine scaffold. This would facilitate the rapid generation of a library of analogues with diverse properties.

Flow Chemistry: Employing microfluidic or flow chemistry setups for the synthesis of diazo compounds to improve safety and control over reaction conditions.

Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis, potentially offering higher stereoselectivity and milder reaction conditions.

These new synthetic strategies will not only make these valuable research tools more accessible but also enable the creation of next-generation analogues with enhanced stability, tailored reactivity, and improved utility for a wide range of applications in chemical biology and medicinal chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Diazoacetylnorleucine methyl ester, and how can reaction efficiency be validated?

  • Methodology : Synthesis typically involves diazo transfer reactions to acetylate norleucine derivatives, followed by esterification. Key steps:

  • Diazoacetylation : Use diazo reagents (e.g., diazomethane) under anhydrous conditions .
  • Esterification : Employ carbodiimide coupling agents (e.g., DCC) with methyl alcohol.
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC or GC-MS .
    • Data Interpretation : Compare retention times with standards and quantify yields via integration of chromatographic peaks.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diazo and ester functional groups.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+ ions).
  • Chromatography : Use reverse-phase HPLC with UV detection (e.g., 254 nm) for purity assessment .
    • Critical Parameters : Ensure solvent compatibility (e.g., avoid protic solvents in diazo group analysis) and calibrate instruments with certified reference materials.

Q. What biochemical assays are suitable for preliminary screening of this compound’s enzyme inhibitory activity?

  • Assay Design :

  • Enzyme Kinetics : Use fluorogenic or chromogenic substrates (e.g., p-nitrophenyl esters) to measure inhibition constants (KiK_i).
  • Dose-Response Curves : Test concentrations from 0.1–100 µM to determine IC50_{50} values .
    • Controls : Include positive inhibitors (e.g., leupeptin for proteases) and blank reactions to account for nonspecific hydrolysis.

Advanced Research Questions

Q. How can experimental design optimization (e.g., Taguchi method) improve the synthesis yield of this compound?

  • Design of Experiments (DOE) :

  • Parameters : Catalyst concentration, reaction temperature, solvent polarity, and stoichiometry.
  • Orthogonal Arrays : Use L9 Taguchi arrays to minimize experimental runs while testing 3–4 factors at 3 levels .
    • Optimization : Calculate signal-to-noise (S/N) ratios to identify robust conditions. For example, higher S/N ratios correlate with optimal catalyst concentrations (e.g., 1.5 mol% catalyst improved yields by 30% in similar ester syntheses ).
    • Validation : Confirm reproducibility via triplicate runs under optimized conditions.

Q. How should researchers address contradictory data in enzyme inhibition studies involving this compound?

  • Root-Cause Analysis :

  • Assay Variability : Quantify intra- and inter-assay CV% using ANOVA to identify outliers .
  • Substrate Specificity : Test inhibition across multiple substrates (e.g., ester vs. amide substrates) to rule out artifact signals .
    • Advanced Validation :
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics.
  • X-ray Crystallography : Resolve inhibitor-enzyme complexes to confirm binding modes.

Q. What protocols ensure the stability of this compound during long-term storage and experimental use?

  • Stability Testing :

  • Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials under inert gas (e.g., argon) to prevent photolysis of the diazo group.
    • Handling Guidelines : Prepare fresh solutions in anhydrous DMSO or DMF to minimize hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.